

CAS number for Xylotriose identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Xylotriose	
Cat. No.:	B1631234	Get Quote

An In-depth Technical Guide for the Identification of Xylotriose

Introduction

Xylotriose is a xylooligosaccharide, a sugar molecule composed of three xylose units linked together. It is found naturally in various agricultural wastes, such as corncobs, and is often produced by the enzymatic hydrolysis of xylan. As a molecule of interest in biotechnology and health, particularly for its role as a prebiotic and its involvement in biofuel research, its accurate identification and quantification are crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core identification parameters, detailed experimental protocols for its characterization, and workflows for its analysis.

Core Identification and Physicochemical Properties

The primary identifier for **Xylotriose** is its CAS (Chemical Abstracts Service) number. However, multiple identifiers are associated with this compound. These, along with its key physicochemical properties, are summarized below.

Property	Value	Sour
CAS Number	47592-59-6	
Alternative CAS	22416-59-7	
Molecular Formula	C15H26O13	
Molecular Weight	414.36 g/mol	
IUPAC Name	O-β-D-xylopyranosyl-(1 \rightarrow 4)-O-β-D-xylopyranosyl-(1 \rightarrow 4)-D-xylose	
Appearance	White to off-white solid	-
Solubility	H ₂ O: 125 mg/mL; DMSO: 100 mg/mL; DMF: 30 mg/mL	-

Analytical Methodologies for Identification

The structural confirmation and quantification of **xylotriose** rely on several advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with anion-exchange columns, is a cornerstone for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive for structural elucidation.

Technique	Description	Key Parameters & Findings
HPAEC-PAD	High-Performance Anion- Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive method for analyzing carbohydrates without derivatization.	Column: CarboPac PA200. Mobile Phase: Gradient elution of NaOH-NaOAc. Outcome: Allows for the separation and quantification of xylobiose, xylotriose, xylotetraose, and higher xylo-oligosaccharides.
HPLC	High-Performance Liquid Chromatography is widely used for the separation of xylooligosaccharides produced from enzymatic hydrolysis.	Column: Aminex HPX-87C. Outcome: Separates xylose, xylobiose, and xylotriose as primary products from xylan hydrolysis, enabling their collection and quantification.
Mass Spectrometry	Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight.	ESI-MS: Confirmed the molecular weight of xylotriose to be 414. MALDI-MS: Effective for profiling xylooligosaccharides produced from xylan, identifying species with varying degrees of polymerization.
NMR Spectroscopy	Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed structural information, confirming the identity and purity of xylotriose.	¹ H and ¹³ C NMR: Used to determine the structure of xylotriose and confirm the β-D- $(1 \rightarrow 4)$ linkages between the xylopyranosyl units.

Experimental Protocols Sample Preparation via Enzymatic Hydrolysis of Xylan

For samples derived from biomass (e.g., corncob

• To cite this document: BenchChem. [CAS number for Xylotriose identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631234#cas-number-for-xylotriose-identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com